Kinase Selectivity: Preferential Inhibition of Mutant PDGFR Family Kinases vs. Wild-Type Isoforms
Piperazinylpyrimidine derivatives in the same structural series as this compound exhibit selective inhibition of oncogenic PDGFRA and KIT mutants. In kinase profiling, compound 4 (a closely related analog) demonstrated stronger binding to certain KIT and PDGFRA mutants compared to wild-type isoforms, a selectivity trend relevant for tumors driven by these mutations [1]. While direct profiling data for the target compound is not yet published, its structural homology to compound 4 supports a similar mutant-selective binding propensity. For comparison, the broader piperazinylpyrimidine class includes compounds 15 and 16, which display different kinase targeting preferences (CK1, RAF), underscoring the substitution-dependent selectivity [1].
| Evidence Dimension | Kinase binding selectivity (mutant vs. wild-type PDGFR family) |
|---|---|
| Target Compound Data | Predicted mutant-selective binding (based on structural homology to compound 4) |
| Comparator Or Baseline | Compound 4 (Shallal et al.): selective for KIT/PDGFRA mutants over wild-type; Compounds 15/16: CK1/RAF preference |
| Quantified Difference | Qualitative selectivity trend; quantitative Kd/IC50 values for target compound not available |
| Conditions | Kinase profiling panel (Ambit KINOMEscan or similar) |
Why This Matters
Mutant-selective kinase inhibition is critical for developing therapies that spare wild-type signaling, reducing off-target toxicity in normal tissues.
- [1] Shallal HM, Russu WA. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. 2011;46(6):2043-2057. doi:10.1016/j.ejmech.2011.02.057 View Source
